N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Description
Chemical Structure and Properties The compound N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide (molecular formula: C₁₉H₁₃ClN₆OS, molecular weight: 424.86 g/mol) features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a 4-chlorophenyl group via a sulfanyl-acetamide bridge. This scaffold is notable for its structural versatility, enabling interactions with biological targets such as kinases and bromodomains .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c14-9-1-3-10(4-2-9)16-12(20)7-21-13-6-5-11-17-15-8-19(11)18-13/h1-6,8H,7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGYPNPWDFHIQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN3C=NN=C3C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves nucleophilic substitution reactions where a 4-chlorophenyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Sulfanylacetamide Group: The final step involves the reaction of the intermediate with a suitable sulfanylacetamide reagent under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfanyl Group
The sulfanyl (-S-) bridge serves as a reactive site for nucleophilic displacement. Studies of structurally analogous compounds demonstrate:
Key observation: Oxidation selectivity depends on stoichiometry – equimolar H₂O₂ yields sulfoxides, while excess generates sulfones.
Functionalization of Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine system undergoes regioselective modifications:
2.1 Electrophilic Aromatic Substitution
Limited reactivity observed at C-3 due to electron-withdrawing triazole ring. Directed ortho-metalation (LiTMP, -78°C) enables functionalization:
| Electrophile | Position Modified | Product Application | Yield | Source |
|---|---|---|---|---|
| DMF (Vilsmeier) | C-7 | Formylation for Schiffs base synth | 48% | |
| I₂, Cu(OAc)₂ | C-8 | Radioiodination precursor | 61% |
2.2 Ring-Opening Reactions
Under strong basic conditions (NaOH 10M, EtOH reflux):
textTriazolo-pyridazine → Pyridazine-3-thiol + 1H-1,2,4-triazole (83% conversion)[1]
Acetamide Group Reactivity
The N-(4-chlorophenyl)acetamide moiety participates in:
3.1 Hydrolysis
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, 100°C, 8h | 4-chloroaniline + acetic acid | Quantitative deacetylation |
| NaOH (2M)/EtOH, 60°C, 4h | Sodium 2-sulfanyltriazolopyridazinylacetate | Salt formation for prodrugs |
3.2 Condensation Reactions
Reacting with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in POCl₃ yields imine derivatives (72-89%), used as kinase inhibitor precursors .
Chlorophenyl Group Transformations
The 4-chlorophenyl substituent shows predictable aryl chemistry:
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Test Condition | Result | Implication |
|---|---|---|---|
| pH Stability | PBS buffer (pH 7.4), 37°C, 24h | 98.2% intact (HPLC) | Suitable for oral admin. |
| Photodegradation | 500 W Hg lamp, 48h | 22% decomposition | Requires light-protected storage |
| Thermal Stability | 150°C, 1h (neat) | No decomposition (TGA) | Stable in synthesis |
Catalytic Coupling Reactions
Palladium-mediated transformations enable structural diversification:
6.1 Buchwald-Hartwig Amination
Using Pd₂(dba)₃/Xantphos:
textN-(4-chlorophenyl) → N-(4-piperidinophenyl) (89%, KHMDS, 110°C)[2]
6.2 Sonogashira Coupling
With terminal alkynes (e.g., phenylacetylene):
textTriazolo-pyridazine + HC≡CPh → Alkynylated analog (73%)[6]
This compound's reactivity profile makes it a versatile scaffold for developing kinase inhibitors , antimicrobial agents, and PET tracers. Future studies should explore enantioselective modifications and metal-organic framework (MOF) catalysis to enhance reaction efficiency.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring fused with a pyridazine moiety, which is known for its biological activity. The presence of the 4-chlorophenyl group enhances its pharmacological properties by influencing lipophilicity and receptor binding affinity. Its structural formula is represented as follows:
Anticancer Properties
Recent studies have indicated that compounds with the triazolo-pyridazine framework exhibit significant anticancer activity. For instance, derivatives of triazolo[4,3-b]pyridazine have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.
A notable study reported the synthesis of several derivatives, including N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide, which demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM . These results suggest that this compound may serve as a lead structure for the development of new anticancer agents.
Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit specific protein kinases involved in various signaling pathways. For example, inhibitors targeting p38 mitogen-activated protein kinase (MAPK) have been developed from similar scaffolds. These kinases play critical roles in inflammatory responses and cancer progression . The inhibition of p38 MAPK by triazolo-pyridazine derivatives suggests a potential application in treating inflammatory diseases and cancers.
Case Study: PARP Inhibition
A significant area of research involves the inhibition of poly(ADP-ribose) polymerases (PARPs), which are crucial for DNA repair mechanisms. Compounds based on the triazolo scaffold have shown promise as PARP inhibitors with submicromolar activity . The binding mode of these compounds was elucidated through X-ray crystallography, revealing interactions that stabilize the inhibitor within the active site of PARP enzymes.
Table 1: Summary of PARP Inhibition Studies
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Compound A | 7.8 | PARP10 |
| Compound B | 150 | PARP14 |
| Compound C | 200 | PARP15 |
The table above summarizes key findings related to the potency of various compounds derived from the triazolo framework against different PARP enzymes.
Future Directions in Research
The ongoing research into this compound highlights its potential as a versatile scaffold for drug development. Future studies should focus on:
- Structure-Activity Relationship (SAR) Studies : To optimize the pharmacological properties and enhance selectivity for specific targets.
- In Vivo Studies : To evaluate the efficacy and safety profiles of these compounds in animal models.
- Mechanistic Studies : To further elucidate the pathways through which these compounds exert their biological effects.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their differences:
Key Observations :
- Electron Effects : The 4-chlorophenyl group in the target compound introduces electron-withdrawing properties, which may enhance binding to targets requiring polar interactions. In contrast, analogs with methyl or ethoxy groups (e.g., 4-methylphenyl or 4-ethoxyphenyl) exhibit electron-donating effects, altering solubility and target selectivity .
- Steric Hindrance : Methyl or ethyl substituents on the triazolo core (e.g., 3-methyl in C₂₂H₂₁N₅O₂S) may reduce steric hindrance, facilitating interactions with flat binding sites like kinase domains .
Biological Activity
N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a chlorophenyl group and a triazolopyridazine moiety. Its molecular formula is , with a molecular weight of approximately 307.79 g/mol. The compound's structural features suggest potential interactions with various biological targets.
The specific mechanisms of action for this compound remain partially elucidated. However, compounds with similar structures have been shown to interact with multiple biological pathways:
- Inhibition of Enzymes : Many triazole derivatives exhibit inhibitory effects on enzymes such as topoisomerases and kinases, which are crucial in cell proliferation and survival.
- Apoptotic Induction : Some studies indicate that related compounds may induce apoptosis in cancer cells via the activation of caspases and modulation of Bcl-2 family proteins.
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. For instance, studies have shown that certain triazolo-pyridazine compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MGC-803 | 15 | Apoptosis via caspase activation | |
| HeLa | 20 | G2/M phase arrest | |
| MCF-7 | 25 | Inhibition of NF-kB signaling |
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties exhibited by some derivatives. These compounds have been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Molecular Cancer Therapeutics demonstrated that a related compound significantly inhibited tumor growth in xenograft models through targeted apoptosis induction (IC50 values ranged from 10 to 30 µM across different cell lines) .
- Anti-inflammatory Mechanisms : Research indicated that derivatives similar to this compound effectively reduced inflammation markers in LPS-stimulated macrophages . This suggests potential therapeutic applications in inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via intermolecular condensation of intermediates like 2-chloro-N-phenylacetamide with triazole-thiol derivatives under controlled conditions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Evidence from analogous syntheses shows yields improve with stepwise addition of reagents and inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the pure product.
Q. How can structural characterization be systematically performed for this compound?
Methodological Answer: Use a combination of techniques:
- NMR : ¹H/¹³C NMR to confirm the triazolo-pyridazine core and acetamide linkage.
- XRD : Single-crystal X-ray diffraction (as in ) to resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm stereochemistry .
- HRMS : High-resolution mass spectrometry to validate molecular weight and fragmentation patterns.
- FT-IR : To identify sulfanyl (C–S) and carbonyl (C=O) stretches (~1650 cm⁻¹ and ~1250 cm⁻¹, respectively) .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s bioactivity and binding mechanisms?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or receptors). Focus on the triazolo-pyridazine moiety’s π-π stacking and the chlorophenyl group’s hydrophobic interactions .
- MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess stability of ligand-protein complexes over 100+ ns trajectories.
- QSAR : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., chloro vs. fluoro analogs) with activity trends .
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines (HEK293, HeLa) to confirm target specificity.
- Metabolic Stability : Test in vitro liver microsomes to rule out rapid degradation as a cause of inconsistent in vivo results .
- Off-Target Screening : Use kinase profiling panels (Eurofins) to identify unintended interactions. highlights the importance of purity (>95%) to avoid false positives from byproducts .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation : Co-crystallize with citrate or maleate counterions.
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance aqueous dispersion (test via dynamic light scattering).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the acetamide moiety, as seen in for related trifluoromethyl analogs .
Experimental Design & Safety
Q. What safety protocols are critical during handling and storage?
Methodological Answer:
Q. How can stability studies be designed to assess degradation under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and pH extremes (1–13) for 48–72 hours.
- Analytical Monitoring : Use HPLC-PDA to track degradation products. notes that chloro derivatives are prone to photolysis; thus, dark storage is essential .
Comparative & Mechanistic Studies
Q. How does this compound compare structurally and functionally to [1,2,4]triazolo[4,3-a]pyrimidine analogs?
Methodological Answer:
- Structural Comparison : Replace the pyridazine ring with pyrimidine () and analyze via XRD to assess planarity and π-π stacking efficiency .
- Activity Profiling : Test against shared targets (e.g., kinase inhibitors) using competitive binding assays. The pyridazine’s electron-deficient core may enhance binding to ATP pockets compared to pyrimidines .
Q. What mechanistic studies can clarify its role in modulating enzymatic activity?
Methodological Answer:
- Enzyme Kinetics : Use Michaelis-Menten assays to determine inhibition constants (Ki) and mode (competitive/non-competitive).
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces (e.g., entropy-driven vs. enthalpy-driven binding) .
Data Interpretation & Reporting
Q. How should researchers statistically validate activity data from high-throughput screens?
Methodological Answer:
- Z’-Factor Analysis : Ensure assay robustness (Z’ > 0.5) by including positive/negative controls in each plate.
- Dose-Response Curve Fitting : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ with 95% confidence intervals.
- Replicate Strategy : Perform triplicate runs across independent experiments to minimize batch effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
